molecular formula C9H15ClN2O2 B1191571 ARRY-382

ARRY-382

カタログ番号 B1191571
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R;  cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.

科学的研究の応用

ARRY-382 as a Cancer Treatment

ARRY-382 (PF-07265804) is a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R) and has been studied for its potential in treating various advanced solid tumors. In a study, ARRY-382 was combined with pembrolizumab, a drug used in cancer immunotherapy, and tested in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma (PDA), programmed cell death protein-1 (PD-1)/PD-ligand 1 (PD-L1) inhibitor-refractory advanced solid tumors, and platinum-resistant ovarian cancer (prOVCA). The study found that although the clinical benefit was limited, ARRY-382 combined with pembrolizumab was well-tolerated by patients. The research indicates ARRY-382's role in cancer treatment, particularly when combined with other cancer drugs like pembrolizumab (Johnson et al., 2022).

ARRY-382 in Clinical Trials

Another study focused on the evaluation of ARRY-382 in combination with pembrolizumab for treating patients with advanced solid tumors. This research was part of an open-label, multicenter, phase 1b/2 study to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of ARRY-382 combined with pembrolizumab. The study also aimed to evaluate the activity of this combination in specific indications. This research underscores the importance of clinical trials in determining the safety and efficacy of ARRY-382 in cancer treatment (Harb et al., 2017).

ARRY-382's Mechanism of Action

ARRY-382's mechanism involves inhibiting the activity of CSF1R, a tyrosine kinase receptor that plays a significant role in macrophage differentiation and regulation of cell proliferation. By targeting CSF1R, ARRY-382 may inhibit tumor cell proliferation in tumors where CSF1R is overexpressed. This understanding of ARRY-382’s mechanism is crucial for its application in cancer therapy and indicates its potential role in the broader field of targeted cancer treatments (Definitions, 2020).

特性

製品名

ARRY-382

分子式

C9H15ClN2O2

外観

Solid powder

同義語

ARRY382;  ARRY 382;  ARRY-382.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。